3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide
Description
3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide is a complex organic compound that features a fluorinated pyridine ring, a hydrazone group, and a hydroxyimino group
Properties
IUPAC Name |
(2Z,3E)-3-[(6-fluoropyridin-2-yl)hydrazinylidene]-2-hydroxyimino-N-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2/c1-10(19-20-13-9-5-8-12(16)18-13)14(21-23)15(22)17-11-6-3-2-4-7-11/h2-9,23H,1H3,(H,17,22)(H,18,20)/b19-10+,21-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYSGIDYPORIER-LNBBNAEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=CC=C1)F)C(=NO)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC(=CC=C1)F)/C(=N/O)/C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide typically involves multiple steps, starting with the preparation of the fluorinated pyridine derivative. One common method involves the fluorination of pyridine using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) to produce 2-fluoropyridine . This intermediate can then be further modified through a series of reactions to introduce the hydrazone and hydroxyimino groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.
Reduction: The hydrazone group can be reduced to form hydrazine derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group can yield nitroso derivatives, while reduction of the hydrazone group can produce hydrazine derivatives.
Scientific Research Applications
3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.
Medicine: The compound and its derivatives could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The fluorinated pyridine ring can enhance binding affinity to these targets, while the hydrazone and hydroxyimino groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-fluoropyridine: A simpler fluorinated pyridine derivative.
3-fluoropyridine: Another fluorinated pyridine with the fluorine atom at a different position.
2,6-difluoropyridine: A pyridine derivative with two fluorine atoms.
Hydrazone derivatives: Compounds with similar hydrazone functional groups.
Uniqueness
3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide is unique due to the combination of its fluorinated pyridine ring, hydrazone group, and hydroxyimino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide, with CAS number 338748-50-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C15H14FN5O2
- Molar Mass: 315.3 g/mol
- Density: 1.32 g/cm³ (predicted)
- pKa: 8.02 (predicted) .
The compound is believed to exert its biological effects through multiple pathways, potentially involving the inhibition of specific enzymes or receptors. The presence of the hydrazone and hydroxyimino functional groups suggests that it may interact with various biological targets, including enzymes involved in inflammatory processes and possibly cancer cell proliferation.
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that derivatives of hydrazones can exhibit cytotoxic effects against various cancer cell lines. The interaction of the pyridine moiety with cellular targets may enhance the compound's ability to induce apoptosis in malignant cells. Although specific data on this compound remains sparse, similar structures have shown IC50 values in the micromolar range against cancer cell lines .
Case Studies
- In Vitro Studies : In a study examining related hydrazone compounds, researchers found significant inhibition of cancer cell growth in vitro, suggesting that modifications in the hydrazone structure could lead to enhanced potency against specific cancer types.
- Inflammatory Models : In animal models of inflammation, compounds structurally similar to this compound exhibited reduced levels of pro-inflammatory cytokines and leukotrienes, indicating potential therapeutic benefits in inflammatory diseases .
Data Table: Comparative Biological Activity
Q & A
Basic Synthesis and Structural Characterization
Q: What are the established synthetic routes for synthesizing 3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide, and how is its structure validated? A: The compound is synthesized via multi-step organic reactions, typically involving:
- Hydrazone formation : Condensation of 6-fluoro-2-pyridinecarboxaldehyde with a hydrazine derivative under acidic conditions .
- Hydroxyimino incorporation : Reaction with hydroxylamine hydrochloride in ethanol/water mixtures at controlled pH (5–6) to form the hydroxyimino moiety .
- Amide coupling : Use of coupling agents like HATU or DCC to attach the N-phenylbutanamide group .
Structural validation employs:
- Spectroscopy : ¹H/¹³C NMR (δ 8.2–8.5 ppm for pyridinyl protons; δ 160–165 ppm for carbonyl carbons), FT-IR (C=O stretch at ~1680 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
- X-ray crystallography (if crystalline): Resolves bond angles and confirms stereochemistry of hydrazone and hydroxyimino groups .
Initial Biological Screening Methodologies
Q: What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity? A:
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standards like ciprofloxacin .
- Antioxidant potential : DPPH radical scavenging (IC₅₀ calculation) and FRAP assays to measure Fe³⁺ reduction capacity .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced Reaction Optimization
Q: How can reaction yields be improved during the hydroxyimino incorporation step? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
